![molecular formula C15H11F3O2 B1315059 1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one CAS No. 63349-66-6](/img/structure/B1315059.png)
1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one
Vue d'ensemble
Description
The compound “1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one” is a chemical compound with the molecular formula C9H7F3O2 . It is related to the compound “4-[3-(Trifluoromethyl)phenoxy]pyridine” which is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Applications De Recherche Scientifique
Structural Characterization and Synthesis
- Interwoven Structures from Adducts : Research on adducts involving similar structures to "1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one" reveals the creation of continuously interwoven three-dimensional frameworks, highlighting their potential in the development of novel crystalline materials with specific hydrogen bonding patterns (Zakaria et al., 2002).
- Bis-1,2,4-Triazole Derivatives Synthesis : Another study focused on synthesizing new bis-1,2,4-triazole derivatives, showcasing the versatility of similar phenolic ethers in forming complex organic compounds, which could be crucial in pharmaceutical synthesis and material science (Bekircan & Bektaş, 2006).
Chemical Modification and Functionalization
- Trifluoromethylation of Phenol Derivatives : A significant study demonstrated the selective trifluoromethylation of benzylic C-H bonds in phenol derivatives, illustrating the chemical's role in synthesizing compounds with potential biological activities (Egami et al., 2015).
- Phthalocyanine Derivatives : Research into the synthesis and spectroelectrochemical properties of peripherally tetra-substituted phthalocyanine derivatives indicates the use of "this compound" related compounds in creating materials for electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Propriétés
IUPAC Name |
1-[4-[3-(trifluoromethyl)phenoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-10(19)11-5-7-13(8-6-11)20-14-4-2-3-12(9-14)15(16,17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEDEGZXAYVAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501540 | |
| Record name | 1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63349-66-6 | |
| Record name | 1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
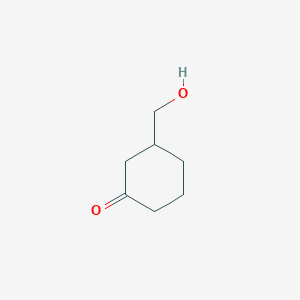

![3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1314978.png)

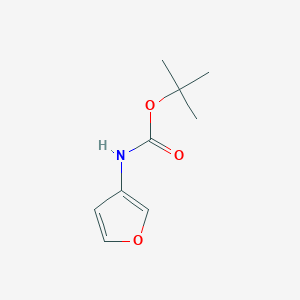
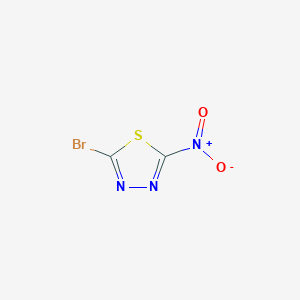

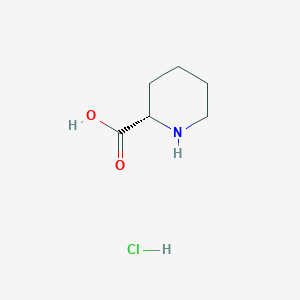
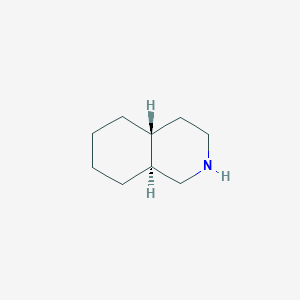
![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)


![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)

